molecular formula C17H14N4O4 B2829364 2-(isonicotinamido)-N-(2-methoxyphenyl)oxazole-4-carboxamide CAS No. 1797736-23-2

2-(isonicotinamido)-N-(2-methoxyphenyl)oxazole-4-carboxamide

Cat. No.: B2829364
CAS No.: 1797736-23-2
M. Wt: 338.323
InChI Key: ZQCGDTYWODAMMP-UHFFFAOYSA-N
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Description

2-(Isonicotinamido)-N-(2-methoxyphenyl)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with an isonicotinamide moiety at position 2 and an N-(2-methoxyphenyl)carboxamide group at position 2. The 2-methoxyphenyl substituent may enhance lipophilicity and influence pharmacokinetic properties. Although direct pharmacological data for this compound are sparse, structural analogs highlight its relevance in medicinal chemistry for antimicrobial or anticancer applications .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-24-14-5-3-2-4-12(14)19-16(23)13-10-25-17(20-13)21-15(22)11-6-8-18-9-7-11/h2-10H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCGDTYWODAMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(isonicotinamido)-N-(2-methoxyphenyl)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H15_{15}N3_{3}O3_{3}, with a molecular weight of approximately 342.32 g/mol. The compound features an isonicotinamide moiety and an oxazole ring, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxazole ring through cyclization reactions.
  • Amidation to introduce the isonicotinamide moiety.
  • Functional group modifications to create the methoxyphenyl substituent.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been compared to structurally similar compounds, revealing potential efficacy against various pathogens.

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-2-(isonicotinamido)oxazole-4-carboxamideContains chlorophenyl instead of methoxyphenylPotentially similar antimicrobial properties
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoateEthyl ester variant; may enhance solubilityAntimicrobial activity reported
2-(isonicotinamido)-N-(3-methoxyphenyl)oxazole-4-carboxamideVariation in methoxy position on phenylSimilar potential anticancer activity

The mechanisms underlying the biological activity of this compound are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : Like other benzamide derivatives, it may inhibit specific enzymes involved in microbial metabolism.
  • Cell Wall Disruption : Similar to isoniazid, it could interfere with cell wall synthesis in bacteria, particularly Mycobacterium tuberculosis (Mtb).
  • Induction of Apoptosis : Preliminary data suggest that it may induce apoptosis in cancer cell lines through modulation of sphingolipid metabolism.

Case Studies and Research Findings

A study published in PubMed evaluated a series of oxazolone derivatives for their biological activities, highlighting that similar compounds can exhibit varying degrees of antifungal and antibacterial activities against pathogens such as Botrytis cinerea and Fusarium graminearum .

Another research effort focused on the design and synthesis of oxazolone derivatives aimed at targeting acid ceramidase (AC), a crucial enzyme in sphingolipid metabolism. This study demonstrated that modifications on the oxazole ring could enhance binding affinity and biological activity .

Comparative Analysis

Comparative studies show that while this compound shares structural similarities with other bioactive compounds, its unique combination of functional groups may confer distinct biological activities. For instance, compounds with similar oxazole rings but different substituents often yield varying antimicrobial effectiveness, suggesting that slight modifications can significantly impact biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, synthesis yields, and inferred properties of 2-(isonicotinamido)-N-(2-methoxyphenyl)oxazole-4-carboxamide with analogous compounds from the literature:

Compound Name Core Structure Key Substituents Functional Groups Synthesis Yield Potential Applications
This compound (Target) Oxazole - 2-Isonicotinamide
- 4-N-(2-methoxyphenyl)carboxamide
Amide, Methoxy, Pyridine Not reported Antimicrobial, Anticancer
25I-NBOMe () Phenethylamine - 4-Iodo-2,5-dimethoxyphenyl
- N-(2-methoxyphenyl)methyl
Methoxy, Amine Not reported Psychedelic (5-HT2A agonist)
2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives () Cyanoacetamide - Sulfamoylphenyl
- Hydrazinylidene-aryl
Sulfonamide, Cyano, Hydrazone 94–95% Anticancer, Enzyme inhibition
5-(4-Methoxyphenyl)-N-{2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl}isoxazole-3-carboxamide () Isoxazole - 4-Methoxyphenyl
- Diazenylphenyl
Amide, Methoxy, Diazenyl Not reported Dyes, Sensors
N-Substituted 2-isonicotinoylhydrazine-carboxamides (e.g., 3i, ) Hydrazine-carboxamide - 4-Methoxyphenyl
- Isonicotinoyl
Amide, Methoxy, Pyridine 67–97% Antitubercular, Antifungal

Key Observations

Core Structure Differences: The target’s oxazole core (vs. isoxazole in or phenethylamine in NBOMes) impacts electronic properties and bioactivity. Hydrazine-carboxamides () share the isonicotinamide moiety but lack the oxazole ring, reducing aromatic stabilization and possibly bioavailability .

Substituent Effects :

  • The 2-methoxyphenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 4-methoxy in ’s 3i). This may reduce binding affinity to flat receptor pockets but improve metabolic stability .
  • Diazenyl groups () confer photosensitivity and redox activity, making such compounds unsuitable for therapeutic use but valuable in material science .

Synthetic Accessibility: The target’s synthesis route is unspecified, but analogs in achieve high yields (67–97%) via in situ isocyanate formation. If similar methods apply, scalability is feasible . In contrast, cyanoacetamide derivatives () require diazonium coupling, which is efficient (94–95% yield) but demands stringent temperature control .

Biological and Toxicological Profiles: NBOMes () exhibit potent psychoactivity due to their phenethylamine core and methoxy substitutions, unlike the target’s oxazole-amide structure, which lacks affinity for serotonin receptors . Limited toxicity data for cyanoacetamides () and hydrazine-carboxamides suggest that the target compound’s safety profile requires rigorous evaluation .

Research Findings and Implications

  • Antimicrobial Potential: The isonicotinamide group in the target compound aligns with isoniazid’s mechanism (inhibition of mycolic acid synthesis), suggesting possible antimycobacterial activity. However, the oxazole ring may reduce permeability compared to hydrazine-carboxamides .
  • This contrasts with sulfamoylphenyl derivatives (), which are more polar and likely restricted to peripheral tissues .
  • Synthetic Challenges : If the target’s synthesis mirrors ’s methods, optimization may be needed to avoid side reactions from the oxazole’s electron-deficient nature .

Q & A

Basic: What are the recommended synthetic routes for 2-(isonicotinamido)-N-(2-methoxyphenyl)oxazole-4-carboxamide, and how can purity be optimized?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of isonicotinamide with oxazole-4-carboxylic acid derivatives under reflux conditions using coupling agents like EDCI/HOBt .
  • Step 2: N-arylation of the intermediate with 2-methoxyaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) .
  • Purity Optimization: Use column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from ethanol/water mixtures. Monitor reactions via TLC or HPLC .

Basic: What experimental assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Antimicrobial Activity: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can computational methods predict binding interactions with target proteins?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., PARP-1). Focus on hydrogen bonding with the methoxyphenyl group and π-π stacking with the oxazole ring .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

  • Source Analysis: Compare assay conditions (e.g., cell line variants, enzyme isoforms). For example, discrepancies in IC₅₀ values may arise from differences in EGFR mutation status .
  • Dose-Response Validation: Repeat studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • XRD: Single-crystal X-ray diffraction for absolute configuration determination (e.g., C–C bond lengths < 1.5 Å) .

Advanced: How to design comparative studies with structural analogs?

Answer:

  • Analog Selection: Compare with compounds like N-(2-methoxy-5-methylphenyl) derivatives to assess methoxy group effects .
  • SAR Table:
Analog SubstituentActivity (IC₅₀, μM)Key Interaction
2-Methoxyphenyl0.45H-bond with Ser904 (EGFR)
4-Fluorophenyl1.20Reduced π-π stacking
3-Chlorophenyl0.90Steric hindrance

Advanced: What strategies address solubility limitations in in vitro assays?

Answer:

  • Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
  • pH Adjustment: Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for hydrophilic dispersion .

Basic: How to investigate metabolic stability in hepatic models?

Answer:

  • Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS .
  • Metabolite ID: Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation at the oxazole ring) .

Advanced: What advanced spectroscopic methods characterize electronic properties?

Answer:

  • UV-Vis Spectroscopy: Analyze π→π* transitions (λₐᵦₛ ~270 nm) to assess conjugation .
  • DFT Calculations: Compute HOMO/LUMO energies (Gaussian 16) to predict redox behavior .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Answer:

  • PK/PD Modeling: Corrogate bioavailability data (e.g., Cₘₐₓ, t₁/₂) from rodent studies with in vitro IC₅₀ .
  • Toxicity Screening: Perform histopathology on liver/kidney tissues post-administration to rule out off-target effects .

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